4-oxo-4-(3-oxopiperazin-1-yl)-N-(4-phenoxyphenyl)butanamide
CAS No.:
Cat. No.: VC9685427
Molecular Formula: C20H21N3O4
Molecular Weight: 367.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C20H21N3O4 |
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Molecular Weight | 367.4 g/mol |
IUPAC Name | 4-oxo-4-(3-oxopiperazin-1-yl)-N-(4-phenoxyphenyl)butanamide |
Standard InChI | InChI=1S/C20H21N3O4/c24-18(10-11-20(26)23-13-12-21-19(25)14-23)22-15-6-8-17(9-7-15)27-16-4-2-1-3-5-16/h1-9H,10-14H2,(H,21,25)(H,22,24) |
Standard InChI Key | JCBOVTBTARZCIC-UHFFFAOYSA-N |
SMILES | C1CN(CC(=O)N1)C(=O)CCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Canonical SMILES | C1CN(CC(=O)N1)C(=O)CCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Introduction
Structural Composition and Nomenclature
Core Functional Groups
The target compound integrates three key moieties:
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3-Oxopiperazine: A six-membered heterocyclic ring containing two nitrogen atoms and one ketone group, as seen in 4-oxo-4-(3-oxopiperazin-1-yl)butanoic acid (PubChem CID 833642) .
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Butanamide Backbone: A four-carbon chain with a terminal amide group, analogous to N-(4-hydroxyphenyl)-3-oxobutanamide (PubChem CID 72907) .
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4-Phenoxyphenyl Substituent: An aromatic group connected via an ether linkage, distinct from the pyridyl or hydroxyphenyl groups in related amides .
Systematic Nomenclature
The IUPAC name follows standard rules for amides and heterocycles:
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Root: Butanamide (four-carbon chain with amide).
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Substituents:
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4-Oxo group at position 4.
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3-Oxopiperazin-1-yl group at position 4.
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N-linked 4-phenoxyphenyl group.
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Comparative Physicochemical Properties
Molecular Weight and Formula
Based on analogs:
The increased molecular weight of the target compound reflects the addition of the phenoxyphenyl group compared to simpler analogs .
Solubility and Polarity
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Hydrogen Bonding: The 3-oxopiperazine and amide groups enhance hydrophilicity, as observed in CID 833642 (logP: -0.2) .
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Aromatic Contribution: The phenoxyphenyl group introduces lipophilicity, likely reducing aqueous solubility compared to hydroxyphenyl analogs .
Synthetic Pathways and Reactivity
Proposed Synthesis Routes
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Piperazine Ring Formation:
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Amide Coupling:
Stability Considerations
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Hydrolysis Risk: The 3-oxopiperazine ring may undergo hydrolysis under acidic conditions, analogous to CID 833642 .
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Oxidative Degradation: The phenoxy group could oxidize to quinones under UV exposure, as seen in phenolic compounds .
Biological and Pharmacological Implications
Target Engagement Hypotheses
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Kinase Inhibition: Piperazine derivatives often interact with ATP-binding sites in kinases .
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GPCR Modulation: The phenoxyphenyl moiety may confer affinity for serotonin or adrenergic receptors, similar to aryl ether-containing drugs .
Toxicity Predictions
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Metabolic Pathways: Likely hepatic oxidation via CYP450 enzymes, producing hydroxylated metabolites .
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Structural Alerts: The 3-oxopiperazine ring may form reactive metabolites, necessitating toxicoinformatics screening .
Comparative Analysis of Related Compounds
4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid (CID 833642)
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Key Features:
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Carboxylic acid terminus enables salt formation.
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Demonstrated in vitro kinase inhibitory activity.
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Divergence from Target: Lacks the phenoxyphenyl amide, reducing membrane permeability.
N-(4-Hydroxyphenyl)-3-oxobutanamide (CID 72907)
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Key Features:
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Hydroxyphenyl group enhances antioxidant capacity.
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Used as a dye intermediate and pharmaceutical precursor.
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Divergence from Target: Smaller molecular footprint limits polypharmacology.
Research Gaps and Future Directions
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Synthetic Validation: Experimental confirmation of proposed amide coupling routes.
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ADMET Profiling: In silico predictions for absorption, distribution, and toxicity.
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Target Identification: High-throughput screening against kinase and GPCR panels.
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